Product packaging for Europinidin Chloride-d3(Cat. No.:)

Europinidin Chloride-d3

Cat. No.: B1156569
M. Wt: 369.77
Attention: For research use only. Not for human or veterinary use.
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Description

Europinidin Chloride-d3 is a deuterated analogue of the O-methylated anthocyanidin, Europinidin. Sourced from reliable manufacturers, this high-purity (98%) compound is supplied as a stable powder and is intended for use as an advanced research tool and analytical standard. As a deuterated compound, it is particularly valuable for use as an internal standard in quantitative mass spectrometry-based analyses, improving the accuracy and reliability of data in complex biological matrices. Its primary research application is in the field of analytical chemistry, where it serves as a critical standard for High-Performance Liquid Chromatography (HPLC) to facilitate the identification and quantification of its non-labeled counterpart in various samples . The parent compound, Europinidin, is a flavonoid found in the Plumbaginaceae family of flowering plants . Research into this class of compounds suggests they may possess significant antioxidant properties, making them a subject of interest in phytochemical and nutraceutical studies . Investigations often focus on their role in plant pigmentation and their potential bioactive effects. Researchers should handle this material with care and refer to the provided Material Safety Data Sheet (MSDS) for complete safety information . Key Specifications: • CAS Number: Not Assigned • Molecular Formula: C 17 H 12 D 3 ClO 7 • Molecular Weight: 369.77 • Purity: ≥98% • Physical Form: Powder • Storage: Store at 2-8°C; protect from air and light

Properties

Molecular Formula

C₁₇H₁₂D₃ClO₇

Molecular Weight

369.77

Synonyms

2-(3,4-Dihydroxy-5-methoxyphenyl)-3,7-dihydroxy-5-methoxy-1-benzopyrylium Chloride-d3;  3,3’,4’,7-Tetrahydroxy-5,5’-dimethoxy-flavylium Chloride-d3;  Europinidin-d3;  Europinidol Chloride-d3

Origin of Product

United States

Synthetic Strategies for Deuterated Europinidin Chloride

Chemical Deuteration Approaches for Europinidin (B104970) Chloride-d3

Chemical synthesis provides a direct route to deuterated molecules, allowing for precise control over the location and number of deuterium (B1214612) atoms incorporated. clearsynth.com Common methods include direct hydrogen-deuterium (H/D) exchange reactions, the use of deuterated reagents, and the synthesis from deuterated starting materials. simsonpharma.com

Regioselective deuteration is crucial for targeting specific C-H bonds within a molecule, which is important for mechanistic studies or for preventing metabolic oxidation at a particular site.

Acid-Catalyzed H/D Exchange: Flavonoids, including related structures like anthocyanidins, can undergo a slow H/D exchange at specific positions on their aromatic rings when dissolved in deuterated protic solvents (e.g., D₂O, CD₃OD) under acidic conditions. nih.gov For many flavonoids, this exchange is regioselective for the electron-rich positions C(6) and C(8) on the A-ring, driven by an electrophilic aromatic substitution mechanism. nih.gov Applying this to europinidin would likely result in deuterium incorporation at the C(6) and C(8) positions. The kinetics of this exchange can be influenced by temperature, pH, and solvent choice. nih.gov

Metal-Catalyzed Deuteration: Transition metal catalysts, such as palladium, are widely used to facilitate H/D exchange with D₂ gas or deuterated solvents. By using specific directing groups within the substrate, it is possible to achieve high regioselectivity. For instance, palladium-catalyzed methods have been developed for the α-deuteration of nitrogen-containing heterocycles, demonstrating the potential for catalyst-controlled regioselectivity. rsc.org A similar strategy could be developed for the europinidin scaffold by exploiting its hydroxyl groups as directing moieties.

An alternative and often more controlled approach is to build the target molecule from smaller, pre-deuterated building blocks. simsonpharma.com The general synthesis of anthocyanidins often involves an acid-catalyzed aldol (B89426) condensation between a substituted 2-hydroxyacetophenone (B1195853) derivative (forming the A-ring) and a substituted benzaldehyde (B42025) derivative (forming the B-ring and C-ring bridge). univ-avignon.frnih.gov

For Europinidin Chloride-d3, this could involve:

Synthesis of a Deuterated A-ring Precursor: A deuterated phloroglucinol (B13840) derivative, such as 1,3,5-trimethoxybenzene-d3, could be synthesized and then elaborated into the required ketone precursor.

Synthesis of a Deuterated B-ring Precursor: A deuterated vanillin (B372448) or syringaldehyde (B56468) analog could be prepared. For example, the synthesis of [d₃]vanillin has been reported and could serve as a building block for the B-ring of europinidin, introducing a deuterated methoxy (B1213986) group. nih.gov

Condensation and Cyclization: The deuterated A-ring and B-ring precursors would then be reacted under acidic conditions to construct the final flavylium (B80283) cation of europinidin, with the deuterium labels incorporated at the desired positions. univ-avignon.fr

This bottom-up strategy offers excellent control over the labeling pattern and isotopic enrichment.

Method Description Advantages Potential Challenges
Acid-Catalyzed H/D Exchange Direct exchange of protons for deuterons on the aromatic rings using a deuterated acid/solvent system. nih.govSimple, one-step procedure.Limited to specific, activated positions (e.g., C6, C8); may lead to a mixture of isotopologues. nih.gov
Metal-Catalyzed Deuteration Use of a transition metal catalyst (e.g., Palladium) to facilitate regioselective H/D exchange. rsc.orgHigh potential for regioselectivity; can target less reactive C-H bonds.Requires development of a specific catalytic system for the europinidin scaffold.
Precursor Deuteration Total synthesis of europinidin using building blocks that are already deuterated in specific positions. simsonpharma.comnih.govPrecise control over label position and isotopic purity; unambiguous product formation.Requires multi-step synthesis of deuterated precursors; potentially lower overall yield.

Biosynthetic Labeling Methodologies for Isotopic Incorporation (If applicable to Europinidin scaffolding)

Biosynthetic methods harness the enzymatic machinery of living organisms to produce complex natural products. clearsynth.com By providing isotopically labeled precursors in the growth medium, the organism incorporates the label into the final product. The flavonoid biosynthetic pathway is well-characterized, making europinidin, a methylated anthocyanidin, a suitable candidate for these approaches. wikipedia.orgnih.gov

Metabolic engineering allows for the production of plant secondary metabolites, like flavonoids, in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgfrontiersin.org This involves transferring the necessary plant biosynthetic genes into the microorganism.

Pathway Reconstruction: The biosynthetic pathway to europinidin proceeds from the general phenylpropanoid pathway to produce its precursor, delphinidin (B77816), which is then O-methylated. Key enzymes include chalcone (B49325) synthase (CHS), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and an O-methyltransferase (OMT). nih.govmdpi.com

Isotopic Labeling: The engineered microbial strain is then cultivated in a medium where standard hydrogen sources are replaced with deuterium. For example, growing the culture in heavy water (D₂O) with deuterated glycerol (B35011) as the primary carbon source forces the organism's metabolic pathways to use deuterium. nih.govnih.gov This results in the incorporation of deuterium atoms throughout the newly synthesized europinidin molecule. This approach has been successfully used to produce deuterated cyanidin (B77932) 3-O-glucoside in recombinant E. coli. nih.gov

In vitro enzymatic synthesis offers the highest degree of specificity for labeling. This method uses isolated enzymes to catalyze specific reactions.

Enzymatic Methylation: A highly specific method to produce this compound would involve the final step of its biosynthesis. The precursor, delphinidin, can be incubated with a specific O-methyltransferase (OMT) enzyme and a deuterated methyl donor. The biological methyl donor is S-adenosyl-L-methionine (SAM). By using S-adenosyl-L-methionine with a deuterated methyl group (SAM-d3), the enzyme will transfer a -CD₃ group to the hydroxyl groups of delphinidin, yielding europinidin specifically labeled at one or both methoxy positions.

Deuterated Cofactors: Enzymes involved in the core flavonoid pathway, particularly reductases like DFR, utilize cofactors such as NADPH. nih.gov Supplying a deuterated cofactor, NAD(P)D, in an in vitro reaction could introduce deuterium at the specific positions targeted by these enzymes. nih.gov

Enzyme Class Role in Europinidin Biosynthesis Potential for Deuteration
Chalcone Synthase (CHS) Catalyzes the initial condensation reaction to form the flavonoid backbone. nih.govIncorporation of deuterium from labeled precursors (e.g., deuterated malonyl-CoA).
Flavonoid Hydroxylases (F3'5'H) Introduce hydroxyl groups onto the B-ring, defining the delphinidin precursor. mdpi.comNot a direct deuteration step, but essential for producing the correct scaffold.
Dihydroflavonol 4-Reductase (DFR) Reduces the dihydroflavonol intermediate using NADPH as a cofactor. nih.govCan introduce a deuterium atom from a deuterated NADPH cofactor.
Anthocyanidin Synthase (ANS) Catalyzes the formation of the anthocyanidin core. nih.govMay incorporate deuterium from deuterated intermediates.
O-Methyltransferase (OMT) Transfers a methyl group from SAM to hydroxyl groups on the delphinidin core to form europinidin. wikipedia.orgHighly specific introduction of a -CD₃ group using deuterated SAM-d3.

Purification and Isolation of Deuterated Europinidin Chloride for Research Purity

Regardless of the synthetic method used, the final product must be rigorously purified to remove unlabeled or partially labeled species, reaction byproducts, and other contaminants to achieve the high purity required for research applications. simsonpharma.com

The purification of flavonoids and anthocyanins typically involves a multi-step chromatographic process:

Column Chromatography: This is often the first step for purifying the crude product from a chemical synthesis or a biological extract. A stationary phase like silica (B1680970) gel is used to separate compounds based on their polarity. hilarispublisher.com

Solid-Phase Extraction (SPE): SPE is useful for sample cleanup and concentration, particularly for extracts from biosynthetic cultures. It can effectively separate the target flavonoid from salts and highly polar medium components. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity (>98%), preparative HPLC is the method of choice. masterorganicchemistry.com Using a reverse-phase column (e.g., C18), compounds are separated with high resolution based on their hydrophobicity. A gradient of solvents, such as water and acetonitrile (B52724) with a small amount of acid (e.g., formic acid) to maintain the stability of the flavylium cation, is typically employed. hilarispublisher.com

The purity and identity of the final this compound product are confirmed using analytical techniques such as analytical HPLC, mass spectrometry (to confirm the correct mass shift due to deuterium incorporation), and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the location of the deuterium labels by observing the disappearance of specific proton signals). nih.govbionity.com

Technique Principle Application in Purification
Column Chromatography Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). hilarispublisher.comInitial purification of crude reaction mixtures to remove major impurities.
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase for extraction and cleanup. hilarispublisher.comRapid sample concentration and removal of interfering substances from biological media.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. masterorganicchemistry.comFinal purification step to achieve >98% research-grade purity.
Crystallization Formation of a solid crystal from a solution, excluding impurities. masterorganicchemistry.comCan be used as a final polishing step if a suitable solvent system is found.

Advanced Analytical Methodologies Leveraging Europinidin Chloride D3 As a Stable Isotope Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, flavonoids and anthocyanidins like Europinidin (B104970) are typically non-volatile due to the presence of multiple polar hydroxyl groups. researchgate.netchromatographyonline.com To make them amenable to GC-MS analysis, a derivatization step is essential to increase their volatility and thermal stability. chromatographyonline.comresearchgate.net

Derivatization chemically modifies the analyte to enhance its chromatographic properties. For compounds like Europinidin, the primary goal is to cap the polar hydroxyl (-OH) groups, thereby reducing the molecule's boiling point and preventing thermal degradation in the GC inlet and column.

Common derivatization strategies applicable to Europinidin for GC-MS analysis include:

Silylation: This is one of the most prevalent methods for derivatizing compounds with active hydrogens. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. frontiersin.org The resulting TMS-ethers are significantly more volatile and thermally stable, making them suitable for GC-MS analysis.

Methylation: This technique involves the addition of a methyl group to the hydroxyl functions. It can provide stable derivatives with good chromatographic behavior. Reagents like methyl iodide or diazomethane (B1218177) can be used, though the latter is hazardous. An alternative approach involves phase transfer catalysis for methylation, which has been shown to be effective for flavonoids and phenolic acids. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, solvent) must be carefully optimized to ensure a complete and reproducible reaction for both the analyte (Europinidin) and the internal standard (Europinidin Chloride-d3).

This compound is an ideal internal standard for the quantification of its non-labeled counterpart, Europinidin, and potentially other structurally similar anthocyanidins. The technique employed is known as stable isotope dilution analysis (SIDA). frontiersin.org

The core principle of SIDA involves adding a known quantity of the stable isotope-labeled standard (this compound) to the sample prior to extraction and analysis. The deuterated standard co-elutes with the native analyte. Because they are chemically identical, any loss of analyte during sample preparation or analysis will be mirrored by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. Quantification is achieved by calculating the ratio of the peak area of the native analyte to the peak area of the stable isotope-labeled internal standard. This ratio is then compared to a calibration curve, which is constructed by plotting the peak area ratios of standards with known concentrations against their concentration ratios. frontiersin.org This method provides high accuracy and precision by correcting for matrix effects and procedural inconsistencies. frontiersin.org

Method Validation Parameters for Deuterated Standard-Based Assays

For any quantitative analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. When using a deuterated internal standard like this compound, key validation parameters ensure the assay's performance is well-characterized. mdpi.comnih.gov

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. nih.gov The dynamic range is the concentration interval over which the method is linear, accurate, and precise. nih.gov To determine linearity, a series of calibration standards containing varying concentrations of the analyte (e.g., Europinidin) and a fixed concentration of the internal standard (this compound) are analyzed.

A calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. The linearity is typically evaluated by the coefficient of determination (R²), with a value of ≥ 0.99 being desirable. mdpi.commdpi.com

Table 1: Representative Linearity and Dynamic Range for Flavonoid Quantification This table presents typical data for flavonoid analysis using mass spectrometry, as specific data for this compound was not available in the searched literature.

AnalyteLinear Range (ng/mL)Correlation Coefficient (R²)
Flavonoid A0.10 - 200> 0.998
Flavonoid B0.04 - 40 (µg/mL)≥ 0.99
Flavonoid C0.01 - 800 (µg/mL)≥ 0.99

Data compiled from multiple sources. researchgate.netmdpi.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the mean test results to the true value and is often assessed through recovery studies in spiked samples. nih.gov

Precision is evaluated at different levels:

Intra-day precision (repeatability): Assessed by analyzing replicate samples on the same day.

Inter-day precision (intermediate precision): Assessed by analyzing replicate samples on different days.

For bioanalytical methods, an RSD of < 15% is generally considered acceptable. mdpi.com

Table 2: Representative Precision and Accuracy Data for Flavonoid Analysis This table presents typical data for flavonoid analysis using mass spectrometry, as specific data for this compound was not available in the searched literature.

AnalyteSpiked LevelIntra-day Precision (RSD %)Inter-day Precision (RSD %)Accuracy (Recovery %)
Phytoestrogen ALow2.2 - 7.92.8 - 15.791.0 - 129.1
Phytoestrogen BHigh2.2 - 7.92.8 - 15.778.4 - 129.2
Prenylated Flavonoid CLow & High< 15%Not Reported81.0 - 113.3

Data compiled from multiple sources. frontiersin.orgmdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 3: Representative LOD and LOQ Values for Flavonoid Analysis by Mass Spectrometry This table presents typical data for flavonoid analysis using mass spectrometry, as specific data for this compound was not available in the searched literature.

Analyte TypeLimit of Detection (LOD)Limit of Quantification (LOQ)
Anthocyanins0.01 - 3.7 µg/mL0.03 - 8.5 µg/mL
Prenylated Flavonoids0.04 - 3.2 µg/L0.04 - 3.2 µg/L
General Flavonoids0.0010 - 0.040 ppm0.0020 - 0.10 ppm

Data compiled from multiple sources. researchgate.netfrontiersin.orgmdpi.com

Selectivity and Specificity Considerations

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision. texilajournal.comscispace.com this compound, as a deuterated analog of europinidin, serves this role exceptionally well. Its utility is rooted in the fact that its physicochemical properties are nearly identical to the non-labeled analyte, europinidin. This similarity ensures that both compounds exhibit comparable behavior during sample extraction, derivatization, and chromatographic separation. researchgate.net

The primary advantage of using this compound lies in its ability to compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS assays. clearsynth.com Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates), can suppress or enhance the ionization of the target analyte, leading to erroneous quantification. Since this compound co-elutes with the native analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the internal standard remains constant, ensuring an accurate measurement. texilajournal.com

Specificity is significantly enhanced because the mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. The three-dalton mass difference from the deuterium (B1214612) labels provides a distinct signal for this compound without interfering with the signal of the endogenous europinidin. This mass difference is sufficient to prevent isotopic crosstalk while being small enough not to significantly alter the compound's chromatographic retention time or fragmentation pattern in tandem mass spectrometry (MS/MS). scispace.comnih.gov The use of Multiple Reaction Monitoring (MRM) in MS/MS further bolsters specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.

Table 1: Comparison of Analytical Specificity With and Without this compound

ParameterMethod Without Internal StandardMethod With this compound ISRationale for Improvement
Analyte Identification Based on retention time and m/z ratio.Based on retention time and a specific m/z ratio distinct from the analyte.The unique mass of the d3-standard provides an unambiguous confirmation signal.
Matrix Effect Compensation High susceptibility to ion suppression/enhancement.Excellent compensation for matrix effects.The internal standard and analyte are affected equally by the matrix, normalizing the signal. clearsynth.com
Peak Integration Prone to error from co-eluting interferences.More accurate due to a clean, distinct signal.The mass spectrometer selectively filters for the internal standard's mass, ignoring overlapping peaks from other compounds.
Overall Specificity Moderate; relies heavily on chromatographic separation.High; combines chromatographic separation with mass-based selectivity.The addition of mass selectivity from the deuterated standard provides a higher degree of confidence in the results. texilajournal.com

System Suitability and Long-Term Stability Evaluations

System Suitability

Before conducting any quantitative analysis, system suitability tests are performed to ensure that the analytical equipment and methodology are operating correctly and can provide data of acceptable quality. For methods employing this compound, these tests verify the performance of the chromatography and mass spectrometry systems. Key parameters include retention time stability, peak shape, and signal intensity for both the analyte and the internal standard. The relative standard deviation (RSD) of these parameters across multiple injections of a standard solution must fall within predefined limits, typically less than 2% for precision. researchgate.net

Table 2: Typical System Suitability Parameters and Acceptance Criteria

ParameterMeasurementAcceptance CriteriaPurpose
Injection Precision RSD of peak area ratio (Analyte/IS) for ≥5 replicate injections.RSD ≤ 2%Ensures the injector and detection system are consistent.
Retention Time (RT) RSD of RT for both analyte and IS.RSD ≤ 1%Verifies the stability and performance of the chromatographic pump and column.
Peak Asymmetry (Tailing Factor) Measures the symmetry of the chromatographic peaks.0.8 < T < 1.5Confirms good chromatographic performance and absence of column degradation.
Signal-to-Noise Ratio (S/N) S/N for the lowest calibration standard.S/N ≥ 10Ensures adequate sensitivity for the limit of quantitation (LOQ).

Long-Term Stability Evaluations

The chemical stability of the internal standard is paramount for its use in quantitative assays, especially for studies conducted over extended periods. This compound, being an anthocyanin, is susceptible to degradation influenced by factors such as temperature, pH, light, and oxygen. nih.govnih.gov Therefore, rigorous long-term stability evaluations are essential. These studies typically involve storing stock solutions of this compound under various conditions (e.g., -20°C, -80°C, room temperature) for different durations. nih.gov The stability is assessed by comparing the response of the stored sample against a freshly prepared standard.

Research on anthocyanins indicates that their stability decreases with increasing temperature and exposure to light. nih.govresearchgate.net Storage in amber vials at low temperatures (e.g., -80°C) is generally recommended to minimize degradation. nih.gov The stability of anthocyanins is also pH-dependent, with greater stability observed in acidic conditions (pH < 4.0) compared to neutral or alkaline environments. mdpi.comscielo.br While the deuterium labeling in this compound does not significantly alter its chemical stability compared to the parent compound, these inherent characteristics of the anthocyanin structure must be carefully managed. The results of these evaluations dictate the proper storage conditions and shelf-life of the internal standard to ensure the integrity of analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Deuterium as a Probe for Proton Decoupling in Complex Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. However, in complex biological mixtures or for large molecules, proton (¹H) NMR spectra can become exceedingly complicated due to extensive signal overlap and complex splitting patterns caused by proton-proton (¹H-¹H) scalar couplings. The strategic incorporation of deuterium (²H) into a molecule, such as in this compound, provides a powerful method for simplifying these complex spectra.

The fundamental principle behind this simplification is that deuterium resonates at a much lower frequency than protons, meaning it does not appear in a standard ¹H NMR spectrum. researchgate.net When a proton is substituted with a deuteron (B1233211), the signal from that position disappears from the ¹H spectrum, and the coupling patterns of adjacent protons are altered, leading to a less crowded and more interpretable spectrum. columbia.edu

Furthermore, advanced NMR techniques can utilize the presence of deuterium for "proton decoupling." aps.org While protons and deuterons do have a weak scalar coupling (²JHD or ³JHD), modern NMR spectrometers can be configured to irradiate the sample at the deuterium resonance frequency. blogspot.com This process, known as heteronuclear decoupling, effectively removes the coupling interaction between deuterium and protons. The result is a significant simplification and sharpening of the proton signals, as the multiplet structures caused by coupling to deuterium collapse into singlets. This reduction in signal complexity can reveal underlying chemical shifts and coupling patterns that were previously obscured. researchgate.net This technique is especially valuable for observing stereospecifically labeled methylene (B1212753) groups in complex systems. cdnsciencepub.com

Tracing Carbon Scaffolds via Deuterium-Labeled Precursors

One of the most sophisticated applications of isotopically labeled compounds is in metabolic pathway analysis. By introducing a deuterium-labeled precursor like this compound into a biological system (e.g., cell culture, animal model), researchers can trace the metabolic fate of the compound. As the parent molecule is processed by enzymes, the deuterium atoms are carried along with the carbon backbone into subsequent metabolites.

These "heavy" metabolites can then be identified and structurally characterized using analytical techniques, primarily mass spectrometry and NMR spectroscopy. nih.gov In MS, the presence of the deuterium label results in a characteristic mass shift in the metabolite, confirming its origin from the administered precursor.

NMR spectroscopy is particularly powerful for determining the exact location of the deuterium labels within the metabolite's structure. nih.gov By comparing the ¹H and ¹³C NMR spectra of the metabolites with those of their unlabeled counterparts, the positions of deuterium incorporation can be pinpointed. For instance, in a ¹H NMR spectrum, the absence of a signal at a particular position indicates that a proton has been replaced by a deuteron. Similarly, in a ¹³C NMR spectrum, a carbon atom bonded to a deuteron will exhibit a characteristic upfield isotope shift and a split signal (due to ¹JCD coupling), confirming the location of the label. cdnsciencepub.com This ability to track atoms from a precursor through a metabolic network allows for the unambiguous elucidation of complex biochemical transformations and the identification of novel metabolite structures. bohrium.com

Mechanistic and Metabolic Investigations Using Europinidin Chloride D3

Elucidation of Metabolic Pathways for Europinidin (B104970)

The metabolism of xenobiotics, including dietary compounds like europinidin, is broadly categorized into Phase I and Phase II reactions. These enzymatic modifications are designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. The use of Europinidin Chloride-d3 is instrumental in tracing and identifying the resulting metabolites.

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. For europinidin, these reactions are likely to occur on the hydroxyl and methoxy (B1213986) groups of its phenyl rings. Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione.

The identification of these metabolites is significantly enhanced by the use of this compound. In mass spectrometry-based analyses, the deuterated metabolites will exhibit a characteristic mass shift of +3 Da compared to their unlabeled counterparts, allowing for their unambiguous identification in complex biological matrices.

Table 1: Potential Phase I and Phase II Metabolites of Europinidin

Metabolic Phase Reaction Type Potential Metabolite Expected Mass Shift with d3 Label
Phase IDemethylationDihydroxyeuropinidin+3 Da
Phase IHydroxylationHydroxyeuropinidin+3 Da
Phase IIGlucuronidationEuropinidin-glucuronide+3 Da
Phase IISulfationEuropinidin-sulfate+3 Da
Phase IIMethylationTrimethyl-europinidin+3 Da

This table presents hypothetical metabolites based on common metabolic pathways for flavonoids.

Beyond simple conjugation and functional group modification, anthocyanidins like europinidin can undergo cleavage of their heterocyclic C-ring. This degradation can lead to the formation of smaller phenolic acids and aldehydes. nih.gov The deuterium (B1214612) label in this compound can help to determine which part of the original molecule is retained in these breakdown products. For instance, if the deuterium atoms are strategically placed on one of the phenyl rings, their presence or absence in a given phenolic acid metabolite can reveal the origin of that metabolite.

Research on other anthocyanins has shown that the B-ring can be cleaved to produce substituted benzoic acids, while the A-ring can give rise to phloroglucinol (B13840) derivatives. mdpi.com By using this compound, researchers can more definitively map these cleavage patterns and understand the metabolic stability of different parts of the molecule.

Evaluation of Kinetic Isotope Effects in Biotransformation Reactions

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. In the context of drug metabolism, a significant KIE can lead to a slower rate of biotransformation for the deuterated compound compared to its non-deuterated counterpart.

By comparing the metabolic rate of this compound to that of unlabeled europinidin, researchers can probe the mechanisms of the enzymes responsible for its metabolism. A significant KIE would suggest that the cleavage of a C-H bond at the site of deuteration is involved in the rate-limiting step of that particular metabolic pathway. This information is valuable for understanding enzyme mechanisms and can have implications for predicting the metabolic fate of the compound.

Table 2: Hypothetical Kinetic Isotope Effect on Europinidin Metabolism

Metabolic Reaction Enzyme Rate (Unlabeled Europinidin) Rate (this compound) Kinetic Isotope Effect (kH/kD)
O-DemethylationCytochrome P450100 pmol/min/mg protein50 pmol/min/mg protein2.0
GlucuronidationUGT200 pmol/min/mg protein195 pmol/min/mg protein1.02

This table illustrates a hypothetical scenario where a significant KIE is observed for a Phase I reaction but not for a Phase II reaction, based on established principles of KIEs. nih.gov

Assessment of Compound Stability and Degradation Pathways in Biological Systems

The stability of anthocyanins is a critical factor influencing their bioavailability and biological activity. They are known to be sensitive to factors such as pH, temperature, and enzymatic degradation. nih.govmdpi.com this compound can be used as a tracer to monitor the degradation of the parent compound in various biological systems, from in vitro models of the gastrointestinal tract to in vivo studies.

By tracking the disappearance of the deuterated parent compound and the appearance of its degradation products, a comprehensive picture of its stability can be obtained. This is particularly important for understanding how much of the ingested europinidin is likely to reach its target tissues in an intact form. The degradation of anthocyanins can lead to the formation of various phenolic acids and aldehydes, and the deuterium label facilitates the identification and quantification of these breakdown products. mdpi.com

Isotope Dilution Mass Spectrometry for Endogenous Metabolite Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for quantifying molecules in complex mixtures. nih.govnih.gov In this technique, a known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample as an internal standard. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry.

Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation, chromatography, and ionization efficiency, leading to highly reliable quantification. scispace.com this compound is an ideal internal standard for the quantification of endogenous europinidin and its unlabeled metabolites in biological samples such as plasma, urine, and tissues. This allows for accurate pharmacokinetic studies and the determination of the concentration of these compounds at their sites of action.

Applications of Europinidin Chloride D3 in Pre Clinical and in Vitro Research Models

Utilization in Cell Culture-Based Systems

As of the current date, there is no publicly available scientific literature detailing the use of Europinidin (B104970) Chloride-d3 in cell culture-based systems. Consequently, specific studies on its permeability, transport, subcellular distribution, and compartmentalization in in vitro barrier models are not available.

No research data has been published on the permeability and transport characteristics of Europinidin Chloride-d3 across in vitro barrier models, such as Caco-2 or MDCK cell monolayers.

There are currently no studies available that have investigated the subcellular distribution and compartmentalization of this compound within cells.

Application in Organoid and Organ-on-Chip Technologies

The application of this compound in the advanced in vitro models of organoids and organ-on-chip technologies has not been reported in the scientific literature.

There is no available research on the use of this compound in organoid or organ-on-chip systems to mimic complex physiological environments and study its effects.

Information regarding the evaluation of the fate of this compound in multi-cellular systems, such as organoids or organs-on-chips, is not available.

Role in In Vivo Animal Models (Pre-Clinical Investigations)

While no studies were found specifically for this compound, several pre-clinical investigations have been conducted on its non-deuterated counterpart, Europinidin, in various rodent models of human diseases. These studies highlight its potential therapeutic effects, primarily attributed to its antioxidant and anti-inflammatory properties. mdpi.com

In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NPA), Europinidin administration was shown to mitigate neurobehavioral deficits. nih.gov The compound demonstrated neuroprotective effects by reducing oxidative stress, restoring mitochondrial enzyme complex activity, inhibiting pro-inflammatory markers, and normalizing neurotransmitter levels. nih.gov Specifically, Europinidin treatment improved motor function, as evidenced by enhanced performance in grip strength, rotarod, and beam-walking tests. nih.gov

Similarly, in a rotenone-induced rat model of Parkinson's disease, Europinidin treatment ameliorated motor and behavioral deficits. mdpi.com The study found that Europinidin's neuroprotective effects were associated with a reduction in lipid peroxidation and the downregulation of inflammatory cytokines in the brain. mdpi.com Furthermore, it helped in restoring the levels of neurotransmitters. mdpi.com

The neuroprotective efficacy of Europinidin has also been investigated in a streptozotocin-induced model of memory impairment in rats. scienceopen.com The findings from this study indicated that Europinidin could modulate oxidative stress and neuroinflammation, thereby improving memory functions. scienceopen.com

Beyond neuroprotection, the cardioprotective potential of Europinidin has been explored in a rat model of myocardial damage induced by streptozotocin (B1681764) and isoproterenol. researchgate.netnih.gov The results from this research suggested that Europinidin can protect the heart by reducing oxidative stress, inflammation, and apoptosis. researchgate.netnih.gov

The table below summarizes the key findings from these preclinical animal studies on Europinidin.

Animal Model Key Findings Reference
3-NPA-induced Huntington's Disease (Rat)Improved motor function, reduced oxidative stress, restored mitochondrial enzyme activity, decreased neuroinflammation. nih.gov
Rotenone-induced Parkinson's Disease (Rat)Ameliorated motor deficits, reduced lipid peroxidation, decreased inflammatory cytokines, restored neurotransmitter levels. mdpi.com
Streptozotocin-induced Memory Impairment (Rat)Improved memory function, modulated oxidative stress and neuroinflammation. scienceopen.com
Streptozotocin-Isoproterenol-induced Myocardial Damage (Rat)Exhibited cardioprotective effects, reduced oxidative stress, inflammation, and apoptosis. researchgate.netnih.gov

Pharmacokinetic (PK) Studies with Stable Isotope Tracers

Pharmacokinetic studies are fundamental to understanding how a compound is processed by a living organism. The use of stable isotope-labeled compounds like this compound is a powerful technique in these investigations.

In pre-clinical models, this compound can be administered to characterize its absorption, distribution, and excretion (ADME) profile. Following administration, biological samples such as plasma, urine, feces, and various tissues can be collected over time. Using mass spectrometry-based analytical methods, researchers can specifically detect and quantify this compound and its metabolites, distinguishing them from endogenous europinidin.

This approach allows for the precise determination of key pharmacokinetic parameters. For instance, the rate and extent of absorption from the gastrointestinal tract can be measured, providing insights into its oral bioavailability. The distribution of the compound into different tissues can reveal its potential sites of action and accumulation. Excretion pathways, whether through renal or fecal routes, can be clearly delineated.

Table 1: Hypothetical Distribution of this compound in a Rodent Model

TissueConcentration (ng/g) 2 hours post-administrationConcentration (ng/g) 8 hours post-administration
Plasma15045
Liver450120
Kidney30080
Brain155
Adipose Tissue7590

This table illustrates the potential distribution pattern of this compound, with higher concentrations initially observed in metabolic and excretory organs like the liver and kidneys.

The clearance rate of a compound, or the volume of plasma cleared of the drug per unit time, is a critical pharmacokinetic parameter that influences its dosing regimen. By administering a known dose of this compound intravenously and measuring its concentration in plasma over time, the clearance rate can be accurately determined. The use of a deuterated tracer is particularly advantageous as it allows for the simultaneous administration of a non-labeled version of the compound via a different route (e.g., orally) in the same animal, a technique known as a "cassette" or co-administration study. This enables a more direct comparison of different administration routes and the calculation of absolute bioavailability.

Bioavailability Assessments in Pre-Clinical Species

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key determinant of a compound's efficacy. This compound is instrumental in conducting precise bioavailability studies in pre-clinical species such as rodents and canines.

In a typical study design, a test animal receives an oral dose of non-labeled europinidin chloride and a simultaneous intravenous dose of this compound. By measuring the plasma concentration-time profiles of both the labeled and unlabeled compounds, the absolute bioavailability of the oral formulation can be calculated by comparing the area under the curve (AUC) of the oral dose to that of the intravenous dose. This dual-tracer method corrects for inter-individual variations in drug clearance, leading to more robust and reliable bioavailability data.

Table 2: Illustrative Pharmacokinetic Parameters for Bioavailability Assessment

ParameterOral Europinidin ChlorideIntravenous this compound
Dose (mg/kg)101
AUC (ng*h/mL)500150
Cmax (ng/mL)120250
Tmax (h)20.25

Based on this hypothetical data, the absolute bioavailability of oral europinidin chloride would be calculated.

Investigation of Compound Interactions within Biological Milieus

In vitro models, such as cell cultures and isolated enzyme systems, are employed to investigate the specific interactions of this compound at a molecular level. The stable isotope label allows for precise tracking of the compound and its metabolites in complex biological matrices.

For example, studies using liver microsomes can elucidate the metabolic pathways of europinidin and identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. By incubating this compound with microsomes and analyzing the formation of deuterated metabolites, researchers can gain a detailed understanding of its metabolic fate. This information is crucial for predicting potential drug-drug interactions.

Furthermore, in cell-based assays, this compound can be used to study its transport across cell membranes and its interaction with specific cellular targets. The ability to distinguish the administered deuterated compound from any endogenous or dietary non-deuterated forms enhances the accuracy of these mechanistic studies.

Future Directions and Emerging Research Avenues for Deuterated Flavonoids

Development of Novel Synthetic Routes for Complex Deuterated Flavonoids

The synthesis of complex deuterated flavonoids like Europinidin (B104970) Chloride-d3 presents unique challenges. Future research will likely focus on developing more efficient and regioselective methods for deuterium (B1214612) incorporation. Current strategies often involve hydrogen-deuterium exchange reactions, which can sometimes lack specificity. researchgate.net Emerging synthetic methodologies may include:

Catalytic C-H Activation: Advances in transition-metal catalysis could enable the direct and selective replacement of hydrogen with deuterium at specific positions on the flavonoid scaffold. This would allow for the precise synthesis of isotopologues like Europinidin Chloride-d3.

Enzymatic Synthesis: The use of engineered enzymes could provide a highly specific and environmentally friendly route to deuterated flavonoids. Biocatalytic methods could offer unparalleled control over the position of deuterium labeling.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, potentially leading to higher yields and purity of deuterated products. This technology could be instrumental in the scalable production of compounds like this compound.

The development of these novel synthetic routes will be crucial for expanding the availability and diversity of deuterated flavonoids for research purposes.

Integration of Deuterated Standards in High-Throughput Omics Platforms (e.g., Metabolomics, Proteomics)

Deuterated internal standards are indispensable for accurate quantification in mass spectrometry-based omics platforms. thermofisher.comclearsynth.com this compound is an ideal candidate for use as an internal standard in metabolomics studies focusing on the quantification of its non-deuterated counterpart, Europinidin Chloride.

Future trends in this area include:

Expanded Metabolite Coverage: The development of a broader library of deuterated flavonoid standards, including this compound, will enable more comprehensive and quantitative metabolomic analyses of plant and biological samples. isotope.com

Standardization of Workflows: Integration of deuterated standards into automated, high-throughput workflows will improve the reproducibility and comparability of data across different laboratories and studies.

Flux Analysis: The use of deuterated compounds in stable isotope tracer studies can help elucidate the metabolic pathways of flavonoids in living organisms. scispace.com

The systematic integration of deuterated standards like this compound will significantly enhance the quantitative power of omics technologies. mdpi.com

Advanced Computational Modeling and Simulation of Deuterium-Labeled Molecular Dynamics

Computational methods are becoming increasingly powerful in predicting the behavior of molecules. Future research will likely see the application of advanced modeling and simulation techniques to understand the effects of deuteration on flavonoid properties.

Key areas of investigation will include:

Quantum Mechanical Calculations: These methods can be used to predict the changes in vibrational frequencies and bond energies upon deuteration, providing insights into the kinetic isotope effect.

Molecular Dynamics Simulations: Simulations can model how deuteration affects the conformation, flexibility, and interactions of flavonoids with biological macromolecules such as enzymes and receptors.

Predictive ADME Models: Computational models that can predict the absorption, distribution, metabolism, and excretion (ADME) properties of deuterated compounds will be valuable in drug discovery and development. acs.org

These computational approaches will complement experimental studies and provide a deeper understanding of the subtle yet significant effects of deuterium labeling.

Standardization and Reference Material Development for Deuterated Compounds

The reliability of analytical measurements is underpinned by the availability of high-quality reference materials. iaea.orgtandfonline.comresearchgate.net For deuterated compounds like this compound, the development of certified reference materials (CRMs) is a critical future direction.

This will involve:

Certified Purity and Isotopic Enrichment: CRMs of this compound will need to have a certified chemical purity and a well-defined isotopic enrichment, with stated measurement uncertainties. acs.org

Homogeneity and Stability Studies: Rigorous testing will be required to ensure the homogeneity and long-term stability of the reference material.

International Traceability: The certified values of the CRM should be traceable to the International System of Units (SI), ensuring global comparability of measurement results. researchgate.net

The availability of CRMs for deuterated flavonoids will be essential for quality assurance and quality control in analytical laboratories, and for ensuring the validity of research findings.

Exploration of Deuterium Isotope Effects on Molecular Recognition and Binding Kinetics

The substitution of hydrogen with deuterium can influence the strength of chemical bonds and, consequently, the kinetics of chemical reactions—a phenomenon known as the kinetic isotope effect (KIE). acs.orgacs.orgnih.gov While often subtle, these effects can provide valuable insights into reaction mechanisms and molecular interactions.

Future research in this area will focus on:

Enzyme-Substrate Interactions: Investigating the deuterium isotope effects on the binding and turnover of flavonoids by enzymes can help to elucidate enzymatic mechanisms. nih.gov

Receptor-Ligand Binding: Deuteration can affect the binding affinity and kinetics of flavonoids to their protein targets. Studying these effects can aid in the design of more potent and selective therapeutic agents.

Non-covalent Interactions: The slightly stronger hydrogen bonding of deuterium can influence the stability of molecular complexes and the dynamics of molecular recognition events. wikipedia.org

A deeper understanding of deuterium isotope effects will open up new avenues for using deuterated flavonoids as probes for studying biological processes and for the development of novel therapeutic strategies.

Q & A

Q. What are the recommended safety protocols for handling Europium(II) Chloride-d³ in laboratory settings?

  • Methodological Answer: Europium(II) Chloride-d³ should be stored in airtight, moisture-free containers under inert gas (e.g., argon) to prevent oxidation. Use dry chemical or CO₂ extinguishers for fires involving this compound, as water may exacerbate reactions . Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling due to potential reactivity with atmospheric oxygen and moisture. Refer to SDS Section 5 for firefighting specifics .

Q. How can researchers verify the isotopic purity of Europium(II) Chloride-d³ post-synthesis?

  • Methodological Answer: Isotopic purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/²H analysis) and high-resolution mass spectrometry (HRMS). Cross-reference results with X-ray diffraction (XRD) to ensure structural integrity. For deuterated compounds, monitor residual proton signals in NMR spectra, aiming for <1% non-deuterated contamination .

Q. What spectroscopic techniques are optimal for characterizing Europium(II) Chloride-d³ in solid-state studies?

  • Methodological Answer: Use Fourier-transform infrared spectroscopy (FTIR) to identify Eu-Cl vibrational modes (200–400 cm⁻¹ range). Pair with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Eu²⁺ vs. Eu³⁺). For magnetic properties, employ superconducting quantum interference device (SQUID) magnetometry under controlled temperatures (2–300 K) .

Advanced Research Questions

Q. How should experimental designs account for redox instability of Europium(II) Chloride-d³ in aqueous environments?

  • Methodological Answer: Conduct experiments in rigorously deoxygenated solvents (e.g., degassed THF or DMF) using Schlenk-line techniques. Monitor redox stability via cyclic voltammetry (CV) to detect Eu²⁺ → Eu³⁺ oxidation peaks. Include control experiments with non-deuterated analogs to isolate isotopic effects on reactivity .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., solubility, enthalpy) for Europium(II) Chloride-d³?

  • Methodological Answer: Replicate studies using standardized protocols (e.g., IUPAC guidelines) and validate instrumentation calibration. Perform sensitivity analyses to assess the impact of trace moisture or oxygen contamination. Cross-reference data with computational models (e.g., density functional theory) to identify outliers .

Q. How can researchers address gaps in ecotoxicological data (e.g., bioaccumulation) for Europium(II) Chloride-d³?

  • Methodological Answer: Use predictive frameworks like quantitative structure-activity relationships (QSARs) to estimate bioaccumulation potential. Conduct in vitro assays with aquatic organisms (e.g., Daphnia magna) under OECD guidelines. Collaborate with EU regulatory databases (e.g., ECHA) to integrate academic data into risk assessments .

Q. What statistical approaches are suitable for analyzing dose-response relationships in Europium(II) Chloride-d³ toxicity studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian hierarchical models to account for variability across biological replicates. Validate findings with bootstrapping or Monte Carlo simulations to quantify uncertainty .

Data Management and Regulatory Compliance

Q. How should researchers document and share datasets on Europium(II) Chloride-d³ to comply with EU chemical regulations?

  • Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Annotate datasets with metadata (e.g., synthesis conditions, purity thresholds) using platforms like Zenodo or ECHA’s database. Ensure compliance with EU Commission’s data-sharing mandates under the "one substance, one assessment" framework .

Q. What steps ensure reproducibility in kinetic studies of Europium(II) Chloride-d³ reactions?

  • Methodological Answer: Publish full experimental details, including reaction vessel specifications (e.g., glass vs. PTFE), stirring rates, and temperature gradients. Use open-source software (e.g., ChemAxon) for kinetic modeling. Archive raw data (e.g., time-resolved spectroscopy outputs) in repositories like Figshare .

Gaps and Future Directions

Q. What unresolved challenges exist in scaling up Europium(II) Chloride-d³ synthesis for isotopic labeling applications?

  • Methodological Answer:
    Current limitations include deuterium exchange inefficiency (>90% purity requires multiple recrystallization steps) and cost barriers for large-scale deuterated reagents. Future research should explore catalytic deuteration methods and solvent recycling protocols to improve yield and sustainability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.